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molecular formula C16H15ClN2OS B8597831 2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole CAS No. 552335-42-9

2-(4-chloro-7-methoxyquinolin-2-yl)-4-isopropylthiazole

Cat. No. B8597831
M. Wt: 318.8 g/mol
InChI Key: XQQCKLXQBPEFGM-UHFFFAOYSA-N
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Patent
US07700552B2

Procedure details

2-(4-Isopropylthiazol-2-yl)-7-methoxyquinolin-4-ol, prepared as described in WO00/59929, (3.6 g) was mixed with 20 ml of phosphorus oxychloride and heated at 100° C. for 40 min. Reaction was monitored by LC-MS. After 40 min of heating the excess of phosphorus oxychloride was removed by rotary evaporation. The residual oil was mixed with sat. sodium bicarbonate solution and extracted into ether (3×70 ml). The combined organic extracts were washed with brine, dried over magnesium sulfate, concentrated by rotary evaporation and passed through short pad of silica (hexane) to give the title compound as a white powder 3.6 g (yield 62%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
62%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:5]=[C:6]([C:9]2[CH:18]=[C:17](O)[C:16]3[C:11](=[CH:12][C:13]([O:20][CH3:21])=[CH:14][CH:15]=3)[N:10]=2)[S:7][CH:8]=1)([CH3:3])[CH3:2].P(Cl)(Cl)([Cl:24])=O>>[Cl:24][C:17]1[C:16]2[C:11](=[CH:12][C:13]([O:20][CH3:21])=[CH:14][CH:15]=2)[N:10]=[C:9]([C:6]2[S:7][CH:8]=[C:4]([CH:1]([CH3:3])[CH3:2])[N:5]=2)[CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C=1N=C(SC1)C1=NC2=CC(=CC=C2C(=C1)O)OC
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was removed by rotary evaporation
ADDITION
Type
ADDITION
Details
The residual oil was mixed with sat. sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted into ether (3×70 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by rotary evaporation

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=NC2=CC(=CC=C12)OC)C=1SC=C(N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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